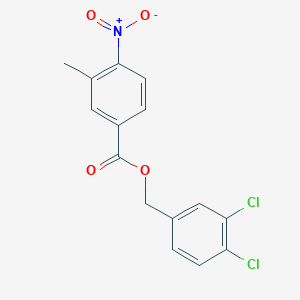![molecular formula C13H10ClN3O2S B5729117 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs. In We will also discuss the advantages and limitations of using this compound in lab experiments and list potential future directions for research.
Wirkmechanismus
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it is believed to act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). By inhibiting these enzymes, the compound may reduce inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which could make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One area of interest is the development of new drugs based on this compound. Researchers could investigate the structure-activity relationship of this compound and identify analogs with improved pharmacological properties. Another area of interest is the mechanism of action of this compound. Further studies could help to elucidate the molecular targets of this compound and how it exerts its effects. Finally, researchers could investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction between 5-chloro-2-pyridinamine and 3-(2-furyl)acrylic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a thiolating agent, such as carbon disulfide (CS2). The resulting compound is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also suggested that this compound may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-9-3-5-11(15-8-9)16-13(20)17-12(18)6-4-10-2-1-7-19-10/h1-8H,(H2,15,16,17,18,20)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIWBHNDIAHSSP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![methyl 4,5-dimethoxy-2-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5729122.png)

![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)
![4-{[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5729151.png)